An In-depth Technical Guide to the Physicochemical Properties of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel heterocyclic amine, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine. Given the limited availability of experimental data for this specific molecule, this document serves as a procedural roadmap, detailing the requisite experimental protocols and theoretical underpinnings for its complete physicochemical profiling. The strategic importance of understanding properties such as solubility, lipophilicity, and ionization is paramount in the fields of medicinal chemistry and drug development. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide is structured to empower researchers to generate high-quality, reproducible data, thereby accelerating the evaluation of this and other novel chemical entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific compound of interest, N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, is a member of the 4-aminopyrazole class, which has been investigated for applications such as anticonvulsant agents.[1] The introduction of a 4-(propan-2-yl)phenyl substituent is anticipated to modulate the compound's lipophilicity and potential for aromatic interactions, thereby influencing its biological target engagement and metabolic stability. A thorough understanding of its fundamental physicochemical properties is the first step in unlocking its therapeutic potential.
Molecular Structure and Core Properties
A precise understanding of the molecular structure is foundational to any physicochemical analysis.
Caption: Chemical structure of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.
Table 1: Fundamental Molecular Properties
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C₁₃H₁₇N₃ | Elemental Composition |
| Molecular Weight | 215.30 g/mol | Calculation |
| CAS Number | Not available |
Note: As of the time of this writing, a specific CAS number for N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine has not been identified in public databases. A related isomer, N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, has the CAS number 2060046-21-9.[3] Researchers should ensure correct isomer identification in any future experimental work.
Thermal Properties: Melting Point and Thermal Stability
The melting point of a crystalline solid is a crucial indicator of its purity.[4] Pure crystalline substances typically exhibit a sharp melting point, whereas impurities can lead to a broadened and depressed melting range.[5] Thermogravimetric analysis (TGA) provides further insight into the thermal stability of a compound, identifying temperatures at which decomposition or desolvation occurs.[6]
Experimental Protocol: Melting Point Determination (Capillary Method)
This method is a standard for determining the melting point of a crystalline solid.[4]
Workflow Diagram: Melting Point Determination
Caption: Workflow for melting point determination by the capillary method.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is thoroughly dried. Grind a small amount of the crystalline N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine into a fine powder.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[7]
-
Slow Heating and Observation: Heat the sample at a slow, controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[8]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is essential for understanding the thermal stability and decomposition profile of a compound.[9]
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).
-
Data Analysis: Monitor the change in mass as a function of temperature. The resulting thermogram will indicate the temperatures at which mass loss occurs, corresponding to events like desolvation or decomposition.[9]
Ionization Constant (pKa)
The pKa value defines the extent of ionization of a compound at a given pH. This is a critical parameter as it influences solubility, absorption, distribution, and receptor binding.[10] N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine has two potential ionization centers: the basic pyrazole ring nitrogens and the exocyclic amine. The pyrazole ring itself can act as a weak base.[11]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12]
Workflow Diagram: Potentiometric Titration for pKa
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Procedure:
-
Preparation: Prepare a solution of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low). Ensure the solution is free of dissolved CO₂.[12]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[13]
-
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.[10]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore near the ionization site and can be performed with smaller sample quantities.[14][15]
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values that span the expected pKa range.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.[16]
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum of each solution.[14]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[17][18]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is more relevant.[]
Experimental Protocol: logP/logD Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining logP and logD values.[20][21]
Workflow Diagram: Shake-Flask Method for logP/logD
Caption: Workflow for logP/logD determination by the shake-flask method.
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) and vice versa.
-
Partitioning: Add a known amount of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to ensure clear separation.[20]
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is the logP or logD.[21]
Spectroscopic Profile
Spectroscopic analysis provides invaluable information about the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
A full spectroscopic workup is essential for confirming the identity and purity of newly synthesized N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine before proceeding with further physicochemical and biological testing.
Conclusion
The comprehensive physicochemical characterization of N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a critical prerequisite for its advancement as a potential therapeutic agent. This technical guide outlines the fundamental properties that must be assessed and provides detailed, field-proven protocols for their experimental determination. By systematically applying these methodologies, researchers can generate the robust and reliable data necessary to build a complete profile of this novel compound, enabling informed decisions in the drug discovery and development pipeline. The principles and workflows detailed herein are broadly applicable to the characterization of other novel chemical entities, serving as a valuable resource for the scientific community.
References
-
E. V. Basiuk, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link][14][15]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link][13]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link][22]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link][16]
-
S. Babic, et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Available at: [Link][23]
-
M. A. Marques, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link][20]
-
E. V. Basiuk, et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link][15]
-
A. Avdeef, et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link][24]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link][12]
-
K. Takács-Novák, et al. (1995). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][25]
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link][26]
-
A. H. Tarikogullari Dogan, et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link][10]
-
ResearchGate. (2021). LogP / LogD shake-flask method v1. Available at: [Link][21]
-
Auriga Research. (2022). Thermogravimetric Analysis (TGA). Available at: [Link][9]
-
University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link][17]
-
M. A. Al-Sabagh, et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available at: [Link][18]
-
Edisco. Melting point determination. Available at: [Link][4]
-
National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available at: [Link][5]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link][6]
-
NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
-
Slideshare. (2016). Thermogravimetric analysis - Pharmaceutical analysis. Available at: [Link][27]
-
University of Basrah. Determination of the melting point. Available at: [Link][7]
-
MIT Digital Lab Techniques Manual. (2010). Melting Point. YouTube. Available at: [Link][8]
-
M. C. Montalbano, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link][1]
-
S. K. Sahu, et al. (2022). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon. Available at: [Link][28]
-
Mettler Toledo. Melting Point Determination. Available at: [Link][29]
-
A. M. El-Adasy, et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link][2]
-
D. K. Mahapatra, et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link][30]
-
PubChem. N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylthio)phenyl)propionamide. Available at: [Link][31]
-
MolPort. 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-4-amine. Available at: [Link][32]
-
PubChemLite. 1-phenyl-5-(propan-2-yl)-1h-pyrazol-4-amine hydrochloride. Available at: [Link][35]
-
Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available at: [Link][36]
-
PubChem. N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine. Available at: [Link][37]
-
PubChem. 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one. Available at: [Link][38]
-
ChemSrc. N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. Available at: [Link][39]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available at: [Link][40]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2060046-21-9 | N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine - AiFChem [aifchem.com]
- 4. edisco.it [edisco.it]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. improvedpharma.com [improvedpharma.com]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. ishigirl.tripod.com [ishigirl.tripod.com]
- 18. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. researchgate.net [researchgate.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. mt.com [mt.com]
- 30. epj-conferences.org [epj-conferences.org]
- 31. N-(4-(4-(5-methyl-1H-pyrazol-3-ylamino)-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylthio)phenyl)propionamide | C22H28N8OS | CID 10343860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-4-amine | Molport-011-492-922 | Novel [molport.com]
- 33. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Fenpyrazamine | C17H21N3O2S | CID 11493665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. PubChemLite - 1-phenyl-5-(propan-2-yl)-1h-pyrazol-4-amine hydrochloride (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 37. 6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine | C19H23N9O2 | CID 72194397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 38. 7-Methyl-2-(4-propan-2-yl-3-pyridinyl)-9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one | C24H23N7O | CID 129140112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 39. CAS#:1342280-69-6 | N-Methyl-1-(propan-2-yl)-1H-pyrazol-4-amine | Chemsrc [chemsrc.com]
- 40. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
